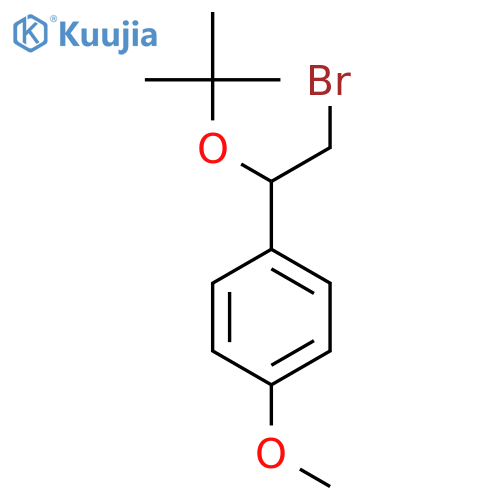Cas no 72912-33-5 (1-2-bromo-1-(tert-butoxy)ethyl-4-methoxybenzene)

72912-33-5 structure
商品名:1-2-bromo-1-(tert-butoxy)ethyl-4-methoxybenzene
1-2-bromo-1-(tert-butoxy)ethyl-4-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,1-[2-bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxy-
- 1-[2-bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene
- 1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-4-methoxybenzene
- 1-(2-Bromo-1-(1,1-dimethylethoxy)ethyl)-4-methoxybenzene
- 1-(2-bromo-1-tert-butoxyethyl)-4-methoxybenzene
- 1-2-bromo-1-(tert-butoxy)ethyl-4-methoxybenzene
- EINECS 277-013-5
- NS00061564
- 72912-33-5
- EN300-1133015
- 1-[2-BROMO-1-(TERT-BUTOXY)ETHYL]-4-METHOXYBENZENE
- AKOS011393773
- DTXSID50993695
- SCHEMBL10890623
-
- インチ: InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-5-7-11(15-4)8-6-10/h5-8,12H,9H2,1-4H3
- InChIKey: XQCYJPFCGNRJEY-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(CBr)C1=CC=C(C=C1)OC
計算された属性
- せいみつぶんしりょう: 286.05687
- どういたいしつりょう: 286.057
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.234
- ふってん: 321.6°C at 760 mmHg
- フラッシュポイント: 122.8°C
- 屈折率: 1.517
- PSA: 18.46
1-2-bromo-1-(tert-butoxy)ethyl-4-methoxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133015-5.0g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 5g |
$2692.0 | 2023-06-09 | ||
| Enamine | EN300-1133015-1g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1133015-5g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 95% | 5g |
$2235.0 | 2023-10-26 | |
| Enamine | EN300-1133015-1.0g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 1g |
$928.0 | 2023-06-09 | ||
| Enamine | EN300-1133015-0.05g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1133015-0.25g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1133015-2.5g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1133015-10.0g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 10g |
$3992.0 | 2023-06-09 | ||
| Enamine | EN300-1133015-0.1g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1133015-0.5g |
1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene |
72912-33-5 | 95% | 0.5g |
$739.0 | 2023-10-26 |
1-2-bromo-1-(tert-butoxy)ethyl-4-methoxybenzene 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
72912-33-5 (1-2-bromo-1-(tert-butoxy)ethyl-4-methoxybenzene) 関連製品
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
推奨される供給者
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
